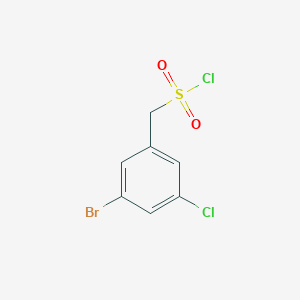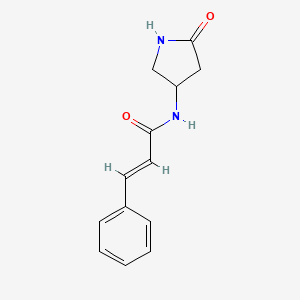
4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-sulfamoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-sulfamoylphenyl)benzamide, also known as BB-1101, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of alkylating agents, which are known for their ability to damage DNA and prevent cancer cells from dividing and growing.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including aromatic sulfonamides, have been extensively studied for their inhibitory effects on carbonic anhydrases. These enzymes are involved in numerous physiological processes, and inhibitors have therapeutic potential for conditions such as glaucoma, epilepsy, and cancer. For instance, compounds with sulfamoyl moieties have demonstrated nanomolar inhibitory concentrations against several carbonic anhydrase isoenzymes, highlighting their significance in medical chemistry and enzyme inhibition studies (Supuran, Maresca, Gregáň, & Remko, 2013).
Novel Sulfonamides for Treatment of Dye Solutions
In the field of environmental science, sulfonated aromatic compounds have been utilized in the synthesis of thin-film composite nanofiltration membranes. These membranes show enhanced water flux and hydrophilicity, which are critical for the effective treatment of dye solutions, thus contributing to water purification technologies (Liu et al., 2012).
Antimicrobial Activity
Sulfonamide compounds have also been designed to include biologically active segments for antimicrobial applications. The synthesis of new compounds containing sulfonamido groups along with β-lactam drugs has shown promising results in antimicrobial activity studies, demonstrating the potential of sulfonamide derivatives in developing new antibiotics (Fadel & Al-Azzawi, 2021).
Propiedades
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O5S2/c18-9-11-22(12-10-19)29(26,27)16-5-1-13(2-6-16)17(23)21-14-3-7-15(8-4-14)28(20,24)25/h1-8H,9-12H2,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFQTWJTPUPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)

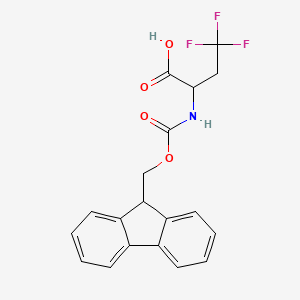
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)
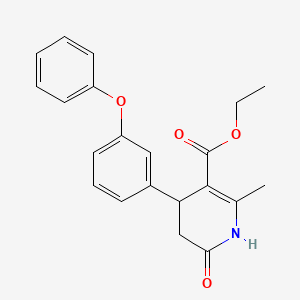
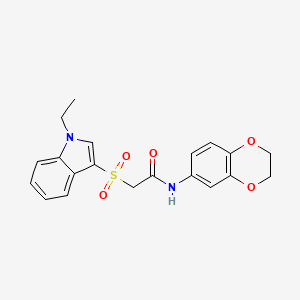
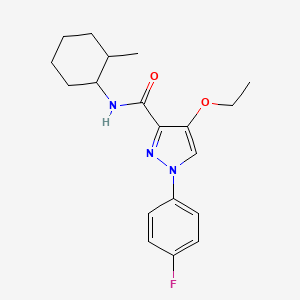
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)
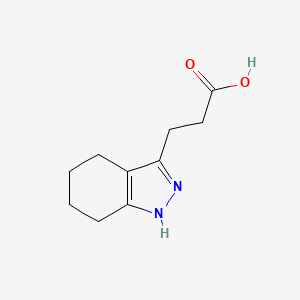
![4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2610548.png)
![(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2610549.png)
